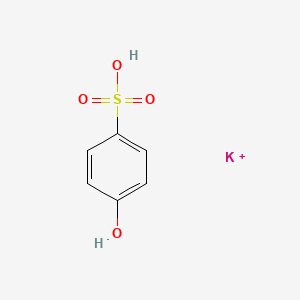

Potassium;4-hydroxybenzenesulfonic acid

Description

Contextualization within Arenesulfonic Acid Chemistry

Arenesulfonic acids and their salts are a class of organic compounds characterized by a sulfonic acid group (-SO₃H) or a sulfonate group (-SO₃⁻) directly attached to an aromatic ring. rsc.org These compounds are noted for their strong acidic nature and high solubility in water. The synthesis of the parent acid, 4-hydroxybenzenesulfonic acid, is typically achieved through the sulfonation of phenol (B47542). nih.gov This process involves heating phenol with sulfuric acid, leading to the electrophilic substitution of a hydrogen atom on the benzene (B151609) ring with a sulfonic acid group. nih.gov The subsequent neutralization with a potassium base, such as potassium hydroxide (B78521), would yield potassium 4-hydroxybenzenesulfonate (B8699630).

The presence of both a hydroxyl (-OH) and a sulfonate (-SO₃K) group on the aromatic ring of potassium 4-hydroxybenzenesulfonate influences its reactivity and potential applications. The hydroxyl group can participate in various organic reactions, while the sulfonate group enhances water solubility and can act as a coordinating site for metal ions.

Interdisciplinary Relevance in Chemical Sciences

The multifaceted nature of potassium 4-hydroxybenzenesulfonate lends itself to a variety of applications across different fields of chemistry, from materials science to catalysis. While direct research on this specific compound is emerging, the functionalities it possesses are well-explored in related molecules, suggesting a rich potential for future investigations.

Materials Science and Coordination Chemistry: The sulfonate group is a versatile ligand in coordination chemistry, capable of bridging metal centers to form coordination polymers. researchgate.net For instance, the sodium salt, sodium 4-hydroxybenzenesulfonate, has been utilized in the synthesis of coordination polymers with lanthanide ions, indicating that the potassium counterpart could similarly serve as a building block for novel materials with interesting optical or magnetic properties. researchgate.net The ability of potassium ions to participate in the formation of coordination polymers has also been demonstrated with other ligands, suggesting a rich area for exploration with 4-hydroxybenzenesulfonate. nih.govmdpi.commdpi.com

Polymer Chemistry: In polymer science, potassium salts of sulfonated polymers are known to exhibit interesting properties. For example, poly(sodium 4-styrene sulfonate) is a well-studied polyelectrolyte with applications in areas such as ion exchange and water treatment. mdpi.com By analogy, monomers or polymers incorporating the potassium 4-hydroxybenzenesulfonate moiety could be developed for applications requiring water solubility, ionic conductivity, and thermal stability. mdpi.comresearchgate.net The presence of the hydroxyl group offers a site for further polymerization or modification.

Catalysis: While specific catalytic applications of potassium 4-hydroxybenzenesulfonate are not extensively documented, related compounds such as potassium hydrogen sulfate (B86663) (KHSO₄) are known to be effective solid acid catalysts in various organic transformations. nih.gov This suggests that potassium 4-hydroxybenzenesulfonate could potentially exhibit catalytic activity, particularly in reactions where a mild, water-soluble acid catalyst is required. The promotional effect of potassium in catalysis is also a recognized phenomenon, where it can enhance the activity and stability of catalysts in processes like steam reforming. mdpi.com

Electrochemistry: The use of potassium salts as electrolyte additives in batteries is an active area of research. rsc.orgnih.govnih.govresearchgate.net Potassium ions can influence the formation of the solid electrolyte interphase (SEI) on electrode surfaces, impacting battery performance and stability. nih.gov The sulfonate group in potassium 4-hydroxybenzenesulfonate could also play a role in modifying the electrolyte properties. Research into potassium-ion batteries (PIBs) is gaining traction as a potential alternative to lithium-ion batteries, and the development of novel electrolyte components is crucial for their advancement. rsc.orgrsc.orgrsc.org

Structure

3D Structure of Parent

Properties

CAS No. |

30145-40-5 |

|---|---|

Molecular Formula |

C6H5KO4S |

Molecular Weight |

212.27 g/mol |

IUPAC Name |

potassium;4-hydroxybenzenesulfonate |

InChI |

InChI=1S/C6H6O4S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 |

InChI Key |

VMNZSPZHEZLXCQ-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O.[K+] |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Hydroxybenzenesulfonic Acid and Its Potassium Salt

Direct Sulfonation of Phenolic Precursors

The primary method for synthesizing 4-hydroxybenzenesulfonic acid is through the direct sulfonation of phenol (B47542). nih.govchemicalbook.com This process is a classic example of an electrophilic aromatic substitution reaction, a fundamental mechanism in organic chemistry. wikipedia.orgwikipedia.org

Electrophilic Aromatic Substitution Mechanisms

Aromatic sulfonation involves the replacement of a hydrogen atom on an aromatic ring with a sulfonic acid group (–SO₃H). wikipedia.org In the case of phenol, the hydroxyl (–OH) group is a strongly activating, ortho-, para-directing substituent, making the benzene (B151609) ring highly susceptible to electrophilic attack. ucalgary.caquora.com This high reactivity allows for the use of milder conditions compared to the sulfonation of benzene itself. ucalgary.ca

The reaction is typically carried out by heating phenol with concentrated sulfuric acid. nih.govmlsu.ac.in The electrophile in this reaction is sulfur trioxide (SO₃), which is either used directly in the form of fuming sulfuric acid (oleum) or generated in situ from the dehydration of sulfuric acid. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds in the following steps:

Generation of the Electrophile : Two molecules of sulfuric acid react to form sulfur trioxide (SO₃), a potent electrophile.

Electrophilic Attack : The electron-rich π system of the phenol ring attacks the sulfur trioxide. The activating –OH group directs this attack to the ortho and para positions, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgvedantu.com

Deprotonation : A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and forming the final product. masterorganicchemistry.comvedantu.com

Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible process. wikipedia.orgvedantu.com The reaction is favored in concentrated acidic conditions, while desulfonation can occur in hot, dilute aqueous acid. wikipedia.org

Regioselectivity and Isomeric Considerations (e.g., Para vs. Ortho Isomers, Thermal Rearrangements)

The sulfonation of phenol yields a mixture of ortho-hydroxybenzenesulfonic acid and para-hydroxybenzenesulfonic acid. The ratio of these isomers is highly dependent on the reaction temperature, a phenomenon known as temperature-dependent regioselectivity. mlsu.ac.inquora.com

At lower temperatures (around room temperature or slightly above), the kinetically controlled product, ortho-hydroxybenzenesulfonic acid , is the major isomer formed. mlsu.ac.instackexchange.com This is attributed to the formation of a hydrogen bond between the hydroxyl group and the incoming sulfonate group, which stabilizes the transition state leading to the ortho product. quora.com

At higher temperatures (around 100-110°C), the thermodynamically controlled product, 4-hydroxybenzenesulfonic acid (para isomer) , predominates. nih.govmlsu.ac.instackexchange.com At elevated temperatures, the hydrogen bonds are less significant, and the greater steric hindrance at the ortho position makes the para isomer the more stable and favored product. quora.com

A key aspect of this reaction is the ability to convert the ortho isomer to the more stable para isomer through thermal rearrangement . By heating the mixture of ortho- and para-hydroxybenzene sulfonic acids, a high yield of the para isomer (>95%) can be achieved. vedantu.comgoogle.com This reversibility of the sulfonation reaction allows for the isolation of the thermodynamically favored product. vedantu.com A typical industrial synthesis involves heating phenol with 96% sulfuric acid at 110°C for several hours, which directly favors the formation of the para isomer with yields around 95%. nih.govchemicalbook.comchemicalbook.com

| Reaction Condition | Major Product | Controlling Factor |

| Low Temperature (e.g., 288-293 K) | Ortho-hydroxybenzenesulfonic acid | Kinetic Control |

| High Temperature (e.g., 373 K / 100°C) | 4-Hydroxybenzenesulfonic acid | Thermodynamic Control |

Synthesis of Potassium 4-Hydroxybenzenesulfonate (B8699630)

Salt Formation Procedures

Potassium 4-hydroxybenzenesulfonate is synthesized through a standard acid-base neutralization reaction. Once 4-hydroxybenzenesulfonic acid has been prepared, it can be treated with a suitable potassium base, such as potassium hydroxide (B78521) or potassium carbonate, to form the corresponding potassium salt.

Another method involves a salt metathesis or precipitation reaction. For instance, a solution of a sulfonate salt can be treated with a saturated solution of potassium chloride. orgsyn.org This can cause the less soluble potassium 4-hydroxybenzenesulfonate to precipitate out of the solution, which can then be collected by filtration. orgsyn.org The synthesis of potassium salts of similar sulfonic acids, like potassium 1,2-naphthoquinone-4-sulfonate, demonstrates this principle where adding a saturated potassium chloride solution induces precipitation. orgsyn.org

Derivatization Reactions and Functionalization Strategies

The bifunctional nature of 4-hydroxybenzenesulfonic acid, possessing both a phenolic hydroxyl group and a sulfonic acid group, allows for a variety of derivatization reactions.

Etherification Reactions

The hydroxyl group of 4-hydroxybenzenesulfonic acid can undergo etherification reactions. For example, it can react with 2-halogenomalonic esters to form the corresponding ethers. nih.gov These ether derivatives have been utilized in the manufacturing of polyesters to improve their affinity for basic dyes. nih.govchemicalbook.com

Another significant etherification is the reaction with ethylene (B1197577) oxide. This reaction results in the formation of poly(ethoxy)oxybenzenesulfonic acid. This derivative finds applications as an emulsifier and a plasticizer. chemicalbook.com

| Reactant | Product | Application of Product |

| 2-Halogenomalonic esters | 4-(Alkoxycarbonyl)methoxybenzenesulfonic acid esters | Used in polyester (B1180765) manufacturing |

| Ethylene oxide | Poly(ethoxy)oxybenzenesulfonic acid | Emulsifier and plasticizer |

Substitution Reactions (e.g., Nitration, Halogenation)

The aromatic ring of 4-hydroxybenzenesulfonic acid is highly activated towards electrophilic aromatic substitution due to the powerful activating and ortho-, para-directing effects of the hydroxyl group.

Nitration

The introduction of a nitro group (-NO₂) onto the benzene ring of 4-hydroxybenzenesulfonic acid is typically achieved through treatment with a nitrating agent. The reaction generally proceeds by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Given that the para-position is occupied by the sulfonic acid group, substitution occurs at the positions ortho to the activating hydroxyl group. In some cases, depending on the reaction conditions, the sulfonation can be reversible, and the sulfonic acid group may be replaced.

A related synthesis involves the sulfonation of ortho-aminophenol followed by nitration with nitric acid or a nitrate (B79036) salt to produce 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid. askfilo.com The nitration of phenol with mixed acid after sulfonation can lead to products like 4-hydroxybenzene-1,3-disulfonic acid, which upon further nitration can yield picric acid. orgsyn.org

Table 1: Nitration of 4-Hydroxybenzenesulfonic Acid Derivatives

| Starting Material | Reagents | Key Product(s) | Reference |

|---|---|---|---|

| 3-amino-4-hydroxybenzenesulfonic acid | Nitric acid (HNO₃) or nitrate salt | 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid | askfilo.com |

| Phenol (via sulfonation) | Conc. HNO₃, Conc. H₂SO₄ | 4-Hydroxybenzene-1,3-disulfonic acid, Picric acid | orgsyn.org |

Halogenation

Halogenation of 4-hydroxybenzenesulfonic acid demonstrates the high reactivity of the phenol ring, often leading to polysubstitution and even displacement of the sulfonic acid group (ipso-substitution).

Bromination: The reaction of p-phenolsulfonic acid with excess bromine water does not result in simple substitution while retaining the sulfonic acid group. Instead, it readily undergoes bromination at the two ortho positions, followed by the replacement of the sulfonic acid group with a bromine atom. tardigrade.intardigrade.inaskfilo.com This yields 2,4,6-tribromophenol (B41969) as the final product. askfilo.comdoubtnut.com This outcome highlights that the C-S bond can be cleaved under these electrophilic conditions.

Iodination: Direct iodination of aromatic rings requires a more reactive iodine species, as molecular iodine (I₂) is generally unreactive. libretexts.org For activated rings like phenols, iodination can be achieved using iodine in the presence of an oxidizing agent, such as periodic acid (HIO₄). orgsyn.org This mixture generates a more potent electrophilic iodinating species. While specific studies on 4-hydroxybenzenesulfonic acid are scarce, the iodination of phenol is known to produce a mixture of mono-, di-, and triiodophenols. dtu.dk Given the high activation of the ring, it is plausible that iodination would proceed at the ortho positions.

Table 2: Halogenation of 4-Hydroxybenzenesulfonic Acid

| Halogenation Type | Reagent(s) | Major Product | Remarks | Reference(s) |

|---|---|---|---|---|

| Bromination | Excess Bromine Water (Br₂) | 2,4,6-tribromophenol | The sulfonic acid group is replaced by a bromine atom. | tardigrade.intardigrade.indoubtnut.com |

| Iodination | Iodine (I₂), Periodic Acid (HIO₄) | Iodinated phenols | Method applicable to activated aromatic rings. Specific product distribution for this substrate is not detailed. | orgsyn.org |

Oxidation and Reduction Pathways

The phenolic and sulfonic acid moieties of 4-hydroxybenzenesulfonic acid allow for distinct oxidation and reduction reactions.

Oxidation: The compound can be oxidized under specific conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of sulfonated quinones. tardigrade.in Advanced oxidation processes have also been studied for the degradation of p-phenol sulfonic acid. One such method employs a CoFe₂₋ₓMoₓO₄ catalyzed peroxymonosulfate (B1194676) (PMS) system, which generates highly reactive sulfate (B86663) (SO₄·⁻) and hydroxyl (HO·) radicals to break down the molecule. google.com

Reduction: Reduction of 4-hydroxybenzenesulfonic acid can target either the ring or the sulfonic acid group. Catalytic desulfonation can be achieved using highly electron-rich palladium complexes, resulting in the extrusion of SO₃ and the formation of phenol. chemicalbook.com Milder reducing agents, such as sodium borohydride, may be used to form phenol and other sulfonic acid derivatives. tardigrade.in

Table 3: Oxidation and Reduction of 4-Hydroxybenzenesulfonic Acid

| Reaction Type | Reagent(s) / Catalyst | Key Product(s) | Reference |

|---|---|---|---|

| Oxidation | Potassium Permanganate | Sulfonated quinones | tardigrade.in |

| Advanced Oxidation | Peroxymonosulfate (PMS) with CoFe₂₋ₓMoₓO₄ catalyst | Degradation products | google.com |

| Reduction (Desulfonation) | Electron-rich Palladium complexes | Phenol | chemicalbook.com |

| Reduction | Sodium Borohydride | Phenol and sulfonic acid derivatives | tardigrade.in |

Complex Formation with Metal Cations

The oxygen atoms of both the hydroxyl and sulfonate groups in 4-hydroxybenzenesulfonate can act as ligands, enabling the formation of coordination complexes with various metal cations. These interactions can lead to the formation of intricate multi-dimensional structures.

A notable example is the formation of a coordination compound with cobalt(II) and sodium(I) ions. In the crystal structure of (4-hydroxybenzenesulfonate)-κ¹O-6,6′-((1E,1′E)-(ethane-1,2-diylbis(azaneylylidene))bis(methaneylylidene))bis(2-methoxyphenol)-κ²N,N′,μ²O,O′,κ²O′,O′′)-(methanol)-cobalt(II)sodium(I), the 4-hydroxybenzenesulfonate anion coordinates to the sodium center. dtu.dk The sodium ion is six-coordinated, binding to four oxygen atoms from a Schiff base ligand, one oxygen atom from a methanol (B129727) molecule, and one oxygen atom from the sulfonate group of the 4-hydroxybenzenesulfonate. dtu.dk This demonstrates the ability of the sulfonate group to participate in building complex metal-organic structures.

Table 4: Metal Complex Formation with 4-Hydroxybenzenesulfonate

| Metal Cation(s) | Ligand(s) | Coordination Details | Resulting Structure | Reference |

|---|---|---|---|---|

| Co(II), Na(I) | 4-hydroxybenzenesulfonate, Schiff base, Methanol | The sulfonate oxygen of 4-hydroxybenzenesulfonate coordinates to the Na(I) ion. | Heterometallic coordination complex | dtu.dk |

Polymerization and Self-Assembly in Materials Synthesis

4-Hydroxybenzenesulfonic acid and its derivatives serve as monomers or precursors in the synthesis of various polymers and materials.

Condensation Polymers: Crude mixtures of hydroxybenzenesulfonic acids can be condensed with formaldehyde (B43269). These condensation products are useful as synthetic tanning agents and for improving the dyeing properties of polyamide fibers. chemicalbook.com When hydrogensulfite is subsequently added to these formaldehyde condensates, materials with good dye-dispersing effects are obtained. chemicalbook.com

Polyesters and Polyethers: The compound can be modified for use in polymerization. For instance, the reaction of 4-hydroxybenzenesulfonic acid with 2-halogenomalonic esters forms ether intermediates. These intermediates are then used in the manufacture of polyesters that exhibit an improved affinity for basic dyes. chemicalbook.comnih.gov Furthermore, reaction with ethylene oxide yields poly(ethoxy)oxybenzenesulfonic acid, which can function as a plasticizer and an emulsifier. chemicalbook.com

Table 5: Polymerization and Material Synthesis Applications

| Reaction Type | Co-reactant(s) | Resulting Material/Use | Reference |

|---|---|---|---|

| Condensation | Formaldehyde | Synthetic tanning agents; Dyeing enhancers for polyamides | chemicalbook.com |

| Etherification followed by Polymerization | 2-Halogenomalonic esters | Polyesters with improved dye affinity | chemicalbook.comnih.gov |

| Ethoxylation | Ethylene Oxide | Poly(ethoxy)oxybenzenesulfonic acid (plasticizer, emulsifier) | chemicalbook.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds. By analyzing the magnetic behavior of atomic nuclei, specifically ¹H and ¹³C, it is possible to map out the molecular structure of potassium 4-hydroxybenzenesulfonate (B8699630).

In the ¹H NMR spectrum of potassium 4-hydroxybenzenesulfonate, the chemical environment of the protons on the aromatic ring dictates their resonance frequencies. The molecule features a para-substituted benzene (B151609) ring, which gives rise to a characteristic splitting pattern. The protons ortho to the hydroxyl (-OH) group (H-2 and H-6) are in a different chemical environment than the protons ortho to the sulfonate (-SO₃⁻) group (H-3 and H-5).

The electron-donating nature of the hydroxyl group increases the electron density at the ortho positions, causing the H-2 and H-6 protons to be shielded and appear at a lower chemical shift (upfield). Conversely, the electron-withdrawing sulfonate group decreases the electron density at its ortho positions, deshielding the H-3 and H-6 protons and shifting them downfield. libretexts.org This results in a classic AA'BB' system, which often appears as two distinct doublets. The signal for the hydroxyl proton is typically broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Hydroxybenzenesulfonate Anion Data are predicted based on analogous compounds and substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 | 6.8 - 7.0 | Doublet |

| H-3, H-5 | 7.6 - 7.8 | Doublet |

| -OH | Variable (e.g., 4.0 - 6.0) | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the para-substituted ring, four distinct signals are expected for the six aromatic carbon atoms. The chemical shifts are influenced by the attached functional groups. compoundchem.comoregonstate.edu

The carbon atom attached to the hydroxyl group (C-4) is significantly shielded and appears upfield, while the carbon attached to the sulfonate group (C-1) is deshielded. The C-2 and C-6 carbons (ortho to -OH) are more shielded than the C-3 and C-5 carbons (ortho to -SO₃⁻). chemicalbook.comorganicchemistrydata.org Quaternary carbons (C-1 and C-4) typically show weaker signals compared to carbons with attached protons. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shifts for 4-Hydroxybenzenesulfonate Anion Data obtained from spectral databases for 4-hydroxybenzenesulfonic acid and its salts. chemicalbook.com

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C-1 (-SO₃⁻) | 132 - 135 |

| C-2, C-6 | 115 - 117 |

| C-3, C-5 | 127 - 129 |

| C-4 (-OH) | 158 - 160 |

Two-dimensional (2D) NMR techniques provide further structural confirmation by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For potassium 4-hydroxybenzenesulfonate, a COSY spectrum would show a cross-peak between the signals of the H-2/H-6 protons and the H-3/H-5 protons, confirming their adjacent relationship on the benzene ring. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu An HSQC spectrum would show a correlation between the ¹H signal at ~6.9 ppm and the ¹³C signal at ~116 ppm (C-2/C-6), and another correlation between the ¹H signal at ~7.7 ppm and the ¹³C signal at ~128 ppm (C-3/C-5). This provides unambiguous assignment of the protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. columbia.edu It is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For instance, the H-2/H-6 protons would show correlations to C-4 (two bonds) and C-1/C-3/C-5 (three bonds). The H-3/H-5 protons would show correlations to C-1 (two bonds) and C-2/C-4/C-6 (three bonds). These long-range correlations confirm the substitution pattern of the entire molecule. youtube.comnih.gov

Vibrational Spectroscopy

The FT-IR spectrum of potassium 4-hydroxybenzenesulfonate displays characteristic absorption bands corresponding to its specific functional groups. The presence of the hydroxyl, sulfonate, and substituted benzene ring moieties results in a unique spectral pattern.

-OH Group: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, indicative of intermolecular hydrogen bonding. spectroscopyonline.com

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring typically cause several sharp peaks in the 1450-1600 cm⁻¹ region.

Sulfonate Group (-SO₃⁻): This group is characterized by strong absorption bands. The asymmetric S=O stretching vibration appears in the range of 1150-1250 cm⁻¹, while the symmetric S=O stretch is found between 1030-1080 cm⁻¹. The S-O stretching vibration is typically observed in the 700-800 cm⁻¹ region. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for Potassium 4-hydroxybenzenesulfonate

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3200 - 3600 (Broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| S=O Asymmetric Stretch | Sulfonate (-SO₃⁻) | 1150 - 1250 (Strong) |

| S=O Symmetric Stretch | Sulfonate (-SO₃⁻) | 1030 - 1080 (Strong) |

| C-O Stretch | Phenolic | 1200 - 1260 |

| S-O Stretch | Sulfonate (-SO₃⁻) | 700 - 800 |

Fourier Transform Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For potassium 4-hydroxybenzenesulfonate, the symmetric vibrations of the benzene ring and the sulfonate group are expected to be particularly strong in the Raman spectrum. edinst.com The symmetric "breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is often a prominent feature. The symmetric S=O stretch of the sulfonate group would also yield a strong Raman signal. rasayanjournal.co.inmdpi.com

A Potential Energy Distribution (PED) analysis is a theoretical calculation used to provide a detailed assignment of the vibrational bands observed in FT-IR and Raman spectra. mdpi.com By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to each normal vibrational mode, PED analysis allows for an unambiguous assignment of complex spectra. For example, a PED analysis would quantify the percentage contribution of S=O stretching, C-S stretching, and O-S-O bending to the vibrational bands associated with the sulfonate group, resolving ambiguities that arise when multiple vibrations occur in the same spectral region.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the detailed molecular analysis of potassium;4-hydroxybenzenesulfonic acid, providing insights into its structure, purity, and degradation.

While direct LSIMS analysis of this compound is not extensively documented, the related compound, poly(sodium 4-styrenesulfonate), has been investigated as a polyelectrolyte matrix in time-of-flight secondary ion mass spectrometry (TOF-SIMS). In these applications, the polyelectrolyte enhances the ion yields of water-soluble analytes. nih.gov This suggests a potential application for this compound as a matrix material, where its properties could facilitate the ionization of other molecules of interest. The use of such polyelectrolyte matrices has been shown to significantly increase the signal intensity for both the analyte and its fragments. nih.gov

High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous identification of compounds by providing highly accurate mass measurements, often to the sub-ppm level. longdom.orgresearchgate.net This level of precision allows for the determination of the elemental composition of a molecule. mdpi.com For this compound, HRMS can confirm its molecular formula (C₆H₅KO₄S).

Furthermore, HRMS is instrumental in mechanistic studies, such as investigating degradation pathways. For instance, in studies of the sonochemical degradation of the related compound benzenesulfonic acid (BSA), HRMS analysis was key to identifying various aromatic intermediates. nih.gov These included mono- and di-hydroxylated BSA derivatives, providing crucial insights into the reaction mechanism. nih.gov This approach would be similarly valuable for studying the degradation of this compound under various stress conditions. The high resolving power of HRMS instruments, such as TOF, FT-ICR, and Orbitrap analyzers, is essential for separating and identifying compounds in complex mixtures without extensive sample preparation. longdom.orgmdpi.com

Tandem mass spectrometry (MS/MS) is a critical technique for structural elucidation, particularly of degradation products. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and helps to map fragmentation pathways.

The fragmentation of benzenesulfonates has been studied using techniques like liquid chromatography-electrospray-ion trap multiple-stage mass spectrometry (MSn). nih.govresearchgate.net Upon collision-induced dissociation, deprotonated linear alkylbenzenesulfonates typically yield an ethylene-substituted benzenesulfonate (B1194179) ion (m/z 183), which further fragments to a phenoxide ion (m/z 119) through the loss of sulfur dioxide. nih.govresearchgate.net Similar fragmentation patterns, involving the characteristic neutral loss of SO₂, would be expected for 4-hydroxybenzenesulfonic acid. researchgate.net The study of phenolic acids by ESI-MS/MS has also revealed characteristic fragmentation patterns, such as the elimination of a •CH₃ radical from methoxy-substituted compounds. scielo.br By applying these principles, MS/MS can be used to identify the various products formed during the degradation of this compound, thereby elucidating its degradation pathways under different environmental or stress conditions. mdpi.comresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of ionic and polar compounds like this compound. When coupled with an ion trap mass spectrometer, it allows for detailed structural analysis through MSn experiments and can be used to monitor reaction kinetics.

This technique has been successfully applied to study the degradation of various compounds. For example, the hydrolysis of dehydroascorbic acid was investigated by direct infusion ESI-ion trap MS, which allowed for the direct observation of the species involved and the determination of the kinetic constant of the reaction. mdpi.com Similar approaches can be used to study the degradation kinetics of this compound. The high sensitivity and specificity of ESI-ion trap MS make it possible to monitor the disappearance of the parent compound and the appearance of degradation products over time, even in complex matrices. nih.govresearchgate.net

Matrix-assisted laser desorption/ionization (MALDI) coupled with Fourier-transform mass spectrometry (FTMS) is a powerful technique for the analysis of a wide range of molecules. While MALDI is often used for large molecules, it has also been successfully applied to the analysis of smaller molecules, including sulfonated compounds.

For quantitative analysis, the development of a reliable calibration curve is essential. Studies have shown that MALDI-TOF-MS can be used for the quantification of sulfonated azo dyes, with the development of calibration curves yielding good linearity (correlation coefficients >0.98). researchgate.net The choice of matrix is critical in MALDI, and for sulfonated compounds, matrices like 9-aminoacridine (B1665356) have been used successfully. researchgate.net Furthermore, MALDI-TOF-MS coupled with trapped ion mobility (TIMS) has been used to develop calibration curves for perfluorosulfonic acids (PFSAs) in the parts-per-billion range, and even parts-per-trillion with ion mobility filtering. chemrxiv.org These findings demonstrate the potential of MALDI-FTMS for the sensitive and accurate quantification of this compound, following the development of appropriate methods and calibration curves. researchgate.netnih.gov

Chromatographic Methods

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures, as well as for its quantification.

High-performance liquid chromatography (HPLC) is a widely used method for the analysis of related compounds. Methods have been developed for the analysis of 4-hydroxybenzoic acid and benzenesulfonic acid. helixchrom.comhelixchrom.com For instance, a simple and robust isocratic HPLC method using an Amaze TR HPLC column has been developed to separate various aromatic acids, including 4-hydroxybenzoic acid, achieving baseline separation in under five minutes. helixchrom.com For benzenesulfonic acid, a mixed-mode approach using a reversed-phase anion- and cation-exchange column allows for the control of elution by adjusting the mobile phase pH, ion concentration, and acetonitrile (B52724) content. helixchrom.com These methods are often compatible with mass spectrometry detection, providing a powerful tool for both separation and identification.

Ion chromatography is another key technique, particularly for the analysis of the potassium cation and the 4-hydroxybenzenesulfonate anion. It is a standard method for the analysis of inorganic cations like potassium. libretexts.orgshimadzu.com Ion-exchange chromatography can also be used for the separation of organic ions, with polystyrene-divinylbenzene copolymers functionalized with sulfonate or quaternary amine groups being common stationary phases. libretexts.org For the analysis of anions, columns like the Shodex IC SI-36 4D, used with a potassium hydroxide (B78521) eluent, can effectively separate various anions, including sulfate (B86663). shodex.com Such methods can be adapted for the specific analysis of the 4-hydroxybenzenesulfonate anion.

The following table summarizes typical chromatographic conditions for related compounds:

| Compound | Column Type | Mobile Phase | Detection | Reference |

| 4-Hydroxybenzoic Acid | Amaze TR HPLC column | Isocratic | LC/MS | helixchrom.com |

| Benzenesulfonic Acid | Amaze TR mixed-mode | Acetonitrile, buffer | MS, ELSD, UV | helixchrom.com |

| Potassium Ion | Cation-exchange | Acidic eluent | Conductivity | libretexts.orgshimadzu.com |

| Anions (e.g., Sulfate) | Shodex IC SI-36 4D | Potassium hydroxide | Suppressed conductivity | shodex.com |

| Sulfonic Acids | BIST A+ Cation-exchange | Acetonitrile, TMDAP buffer | ELSD, MS | sielc.com |

These chromatographic methods, particularly when coupled with mass spectrometry, provide the robust and reliable analytical procedures required for the comprehensive characterization of this compound.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a primary technique for obtaining detailed information about the atomic and molecular structure of crystalline solids. It is used to determine not only the arrangement of atoms within a molecule but also how these molecules pack together to form a crystal.

Table 4: Selected Bond Lengths and Angles in a 4-Hydroxybenzenesulfonate-Containing Crystal

| Parameter | Description | Value (Å or °) | Source |

| S-O (sulfonate) | Average bond length in the sulfonate group | ~1.45 Å | |

| S-C (aromatic) | Bond length between sulfur and the benzene ring carbon | ~1.77 Å | |

| C-C (aromatic) | Average bond length within the benzene ring | ~1.39 Å | |

| C-O (hydroxyl) | Bond length of the phenolic hydroxyl group | ~1.36 Å | |

| O-S-O Angle | Angle between oxygen atoms in the sulfonate group | ~113° |

Data derived from a coordination complex containing the 4-hydroxybenzenesulfonate anion. Values are representative.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase (or phases) present in the sample.

PXRD is essential for routine phase identification, quality control, and the determination of lattice parameters. rigaku.com By comparing the experimental diffraction pattern to a database of known patterns, the identity of the crystalline material can be confirmed. govinfo.gov The positions of the diffraction peaks are used to calculate the dimensions of the unit cell (the basic repeating unit of the crystal) through a process called indexing. researchgate.net For example, a PXRD study on the closely related sodium 4-hydroxybenzenesulfonate dihydrate utilized a Bruker D8 diffractometer with CuKα radiation to identify the crystal phase and determine its lattice parameters. researchgate.net The sharpness and intensity of the peaks also provide information about the sample's crystallinity and potential presence of impurities.

Table 5: Illustrative Powder XRD Data for Sodium 4-Hydroxybenzenesulfonate Dihydrate

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | (hkl) Miller Indices |

| 15.8 | 5.60 | 100 | (110) |

| 20.5 | 4.33 | 85 | (021) |

| 25.2 | 3.53 | 70 | (202) |

| 31.8 | 2.81 | 95 | (220) |

This table is illustrative, based on typical data for an analogous compound, sodium 4-hydroxybenzenesulfonate dihydrate, and serves as an example of PXRD data presentation. researchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. tainstruments.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common and powerful thermal techniques for characterizing materials like potassium 4-hydroxybenzenesulfonate.

TGA measures the change in mass of a sample as a function of temperature or time. It is particularly useful for determining thermal stability, studying decomposition pathways, and quantifying volatile content, such as water of hydration. americanlaboratory.com For a hydrated salt like potassium 4-hydroxybenzenesulfonate, a TGA thermogram would typically show an initial mass loss corresponding to the evaporation of water, followed by one or more decomposition steps at higher temperatures as the organic part of the molecule breaks down. govinfo.gov The final residual mass at the end of the experiment often corresponds to a stable inorganic salt, such as potassium sulfate. rsc.org

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is used to detect and quantify thermal events like melting, crystallization, glass transitions, and solid-state phase transitions. researchgate.net For potassium 4-hydroxybenzenesulfonate, a DSC curve would show endothermic peaks corresponding to dehydration and melting, and potentially exothermic peaks associated with decomposition processes. nih.gov When used together, TGA and DSC provide a comprehensive picture of the thermal behavior of the compound.

Table 6: Summary of Expected Thermal Events for a Hydrated Potassium Salt

| Technique | Temperature Range | Observed Event | Interpretation | Source |

| TGA/DSC | 50 - 150 °C | Endothermic peak with mass loss | Loss of water of hydration | govinfo.gov |

| TGA/DSC | > 200 °C | Exothermic peak(s) with significant mass loss | Onset of oxidative decomposition of the organic moiety | researchgate.netnih.gov |

| TGA | > 600 °C | Stable residual mass | Formation of inorganic residue (e.g., potassium sulfate) | rsc.org |

This table summarizes general thermal events expected for a hydrated organic potassium salt based on literature for similar compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method provides critical information about the thermal stability and decomposition profile of materials.

Research Findings:

While specific TGA data for potassium 4-hydroxybenzenesulfonate is not extensively available in the public domain, analysis of related aromatic sulfonate salts and general principles of thermal decomposition allow for a theoretical discussion of the expected thermogram. The thermal decomposition of aryl sulfonate esters has been studied, revealing that these compounds can exhibit excellent thermal stability. researchgate.net The decomposition of such compounds often involves the scission of chemical bonds at elevated temperatures, leading to the evolution of volatile products. researchgate.netutwente.nl

A typical TGA experiment for potassium 4-hydroxybenzenesulfonate would involve heating a small, precisely weighed sample in a controlled environment, such as a nitrogen or air atmosphere, at a constant heating rate. utwente.nl The resulting TGA curve would plot the percentage of weight loss against the increasing temperature.

Expected Decomposition Profile:

The TGA curve for potassium 4-hydroxybenzenesulfonate would likely show distinct stages of weight loss. An initial, minor weight loss at lower temperatures (below 150°C) could be attributed to the loss of adsorbed or bound water molecules. The major decomposition phase would occur at significantly higher temperatures, reflecting the breakdown of the organic structure. This decomposition could involve the cleavage of the carbon-sulfur bond and the degradation of the benzene ring. The final residual mass at the end of the analysis would correspond to the thermally stable inorganic potassium-containing compounds.

Interactive Data Table: Hypothetical TGA Data for Potassium 4-hydroxybenzenesulfonate

| Temperature Range (°C) | Weight Loss (%) | Proposed Decomposition Step |

| 50 - 120 | ~1-2% | Loss of adsorbed water |

| 350 - 450 | ~30-40% | Initial decomposition of the organic moiety, potential loss of SO₂ |

| 450 - 600 | ~20-30% | Further degradation of the aromatic ring |

| > 600 | - | Formation of stable inorganic residue (e.g., potassium sulfide (B99878) or sulfate) |

Note: This table is based on expected behavior and not on experimental data for the specific compound.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. mt.com

Research Findings:

Similar to TGA, specific DSC thermograms for potassium 4-hydroxybenzenesulfonate are not readily found in published literature. However, studies on related compounds, such as other benzenesulfonate derivatives, provide insights into the expected thermal events. For instance, the DSC thermograms of some sulfonamides and sulfonate salts exhibit distinct endothermic peaks corresponding to melting and other phase transitions. researchgate.net

A DSC analysis of potassium 4-hydroxybenzenesulfonate would involve heating a sample and a reference material at a controlled rate. The DSC curve would show peaks corresponding to the energy absorbed or released during thermal events.

Expected Thermal Transitions:

The DSC thermogram of potassium 4-hydroxybenzenesulfonate would be expected to show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition would provide valuable information about the purity and crystalline structure of the compound. Other endothermic or exothermic peaks could indicate solid-solid phase transitions or the onset of decomposition, which would typically correlate with the weight loss events observed in the TGA curve. The comparison of DSC traces from first and second heating runs can reveal information about the thermal history and potential polymorphism of the material. researchgate.net

Interactive Data Table: Hypothetical DSC Data for Potassium 4-hydroxybenzenesulfonate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~280 | ~290 | (Value not available) |

| Decomposition | > 350 | - | (Value not available) |

Note: This table is based on expected behavior and not on experimental data for the specific compound.

Computational Chemistry and Theoretical Modeling of Potassium 4 Hydroxybenzenesulfonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has become a vital tool in computational chemistry for studying the structural, vibrational, and electronic properties of molecules. DFT calculations allow for the prediction of various molecular properties by approximating the solutions to the Schrödinger equation, providing valuable insights that complement experimental findings. The following sections detail the application of DFT in characterizing the 4-hydroxybenzenesulfonate (B8699630) anion, the active component of potassium 4-hydroxybenzenesulfonate. Studies often employ hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net

The first step in a DFT study is typically the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. For the 4-hydroxybenzenesulfonate anion, geometric optimization reveals the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

The optimized geometry shows a planar benzene (B151609) ring with the hydroxyl (-OH) and sulfonate (-SO₃) groups attached at the para positions (C1 and C4). The bond lengths and angles are influenced by the electronic effects of these substituents. For instance, the C-O and C-S bond lengths are key parameters, as are the S-O bond lengths within the sulfonate group. Theoretical calculations provide these parameters with high precision, which can then be compared with experimental data from X-ray crystallography if available.

Table 1: Selected Optimized Geometrical Parameters for 4-Hydroxybenzenesulfonate Anion Note: The following data is representative of typical DFT (B3LYP functional) calculations for this anion and similar structures. Actual values may vary based on the specific basis set and computational model used.

| Parameter | Bond | Bond Length (Å) | Parameter | Angle | **Bond Angle (°) ** |

| Bond Lengths | C-S | 1.801 | Bond Angles | O-S-O | 113.2 |

| S-O | 1.485 | C-S-O | 105.6 | ||

| C-O | 1.345 | C-C-S | 120.5 | ||

| C-C (avg) | 1.397 | C-C-O | 121.3 |

DFT calculations are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be determined. These theoretical spectra are crucial for assigning the absorption bands observed in experimental spectra to specific molecular motions.

For 4-hydroxybenzenesulfonate, the vibrational analysis can identify characteristic frequencies for the functional groups. Key vibrational modes include:

O-H Stretching: A prominent band typically found in the high-frequency region (around 3500-3600 cm⁻¹), corresponding to the stretching of the hydroxyl group.

S=O Asymmetric and Symmetric Stretching: Strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively, which are characteristic of the sulfonate group.

C-C Aromatic Stretching: Vibrations within the benzene ring, usually appearing in the 1400-1600 cm⁻¹ range.

C-S Stretching: Typically observed in the 700-800 cm⁻¹ region.

Comparing the computed frequencies with experimental data allows for a detailed understanding of the molecule's vibrational behavior. aimspress.com

Table 2: Calculated Vibrational Frequencies and Assignments for 4-Hydroxybenzenesulfonate Anion Note: This table presents a selection of characteristic vibrational modes and representative frequencies from DFT calculations.

| **Calculated Frequency (cm⁻¹) ** | Assignment | Description of Vibrational Mode |

| 3580 | ν(O-H) | Hydroxyl group stretching |

| 1595 | ν(C-C) | Aromatic ring stretching |

| 1490 | ν(C-C) | Aromatic ring stretching |

| 1285 | νas(SO₂) | Asymmetric stretching of the sulfonate group |

| 1125 | δ(C-H) | In-plane C-H bending |

| 1040 | νs(SO₂) | Symmetric stretching of the sulfonate group |

| 790 | ν(C-S) | Carbon-Sulfur bond stretching |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. For the 4-hydroxybenzenesulfonate anion, the HOMO is typically localized on the phenol (B47542) ring and the hydroxyl oxygen, while the LUMO is distributed over the sulfonate group and the aromatic ring. This distribution indicates that an electronic transition would involve an intramolecular charge transfer from the phenoxy part to the sulfonate part of the molecule.

Table 3: Calculated Electronic Properties of 4-Hydroxybenzenesulfonate Anion Note: Values are representative and derived from DFT calculations reported in studies on related compounds. researchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is used to predict the sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. The MEP surface is colored according to its electrostatic potential value:

Red: Regions of most negative potential, rich in electrons, indicating favorable sites for electrophilic attack.

Blue: Regions of most positive potential, electron-deficient, indicating favorable sites for nucleophilic attack.

Green: Regions of neutral potential.

For the 4-hydroxybenzenesulfonate anion, the MEP map shows the most negative potential (red) concentrated around the oxygen atoms of the sulfonate group (-SO₃⁻), reflecting their high electron density and role as the primary sites for interaction with cations like K⁺. The oxygen of the hydroxyl group also shows a negative potential, though typically less intense than the sulfonate group. Positive potential regions (blue) are generally located around the hydrogen atoms, particularly the hydroxyl hydrogen. This analysis is crucial for understanding intermolecular interactions. epstem.net

In 4-hydroxybenzenesulfonate, significant NBO interactions include:

Delocalization of lone pair (LP) electrons from the oxygen atoms of the hydroxyl and sulfonate groups into the antibonding π* orbitals of the benzene ring.

Charge transfer from the π orbitals of the benzene ring to the antibonding σ* orbitals of the C-S and S-O bonds.

These intramolecular charge transfers stabilize the molecule and influence its electronic properties and reactivity. The analysis reveals a high percentage of Lewis structure, confirming a stable covalent bonding framework. nih.gov

Chemical Hardness (η): (E_LUMO - E_HOMO) / 2. A measure of resistance to charge transfer.

Electronegativity (χ): -(E_LUMO + E_HOMO) / 2. A measure of the power to attract electrons.

Electrophilicity Index (ω): χ² / (2η). A measure of the energy lowering upon accepting maximal electron charge.

The MEP map visually confirms the most probable sites for reaction: the sulfonate oxygen atoms are the primary sites for electrophilic attack, while the aromatic ring can be susceptible to electrophilic substitution, guided by the directing effects of the -OH and -SO₃⁻ groups. The HOMO and LUMO distributions further pinpoint the orbitals involved in these potential reactions.

Theoretical Verification of Degradation Pathways

Theoretical modeling can predict and verify the potential degradation pathways of potassium 4-hydroxybenzenesulfonate under various conditions. Studies on the parent compound, 4-hydroxybenzenesulfonic acid, indicate that its degradation is influenced by both biological and chemical factors.

Biodegradation studies have shown that 4-hydroxybenzenesulfonic acid can be completely biodegraded by acclimated microorganisms over an extended period. nih.gov For instance, with a non-acclimated activated sludge inoculum, the compound at a concentration of 100 mg/L exhibited a lag time of 76-95 hours, with total biodegradation requiring 190-195 hours. nih.gov However, some pure bacterial strains, such as Pseudomonas, that are capable of oxidizing other benzene sulfonates, were unable to utilize 4-hydroxybenzenesulfonic acid as a sole carbon source, suggesting that specific enzymatic machinery is required for its degradation. nih.gov

Radiolytic degradation, induced by radiation, presents another pathway. Comparative studies on similar compounds like 4-hydroxybenzoic acid (4-HBA) have shown that irradiation in aqueous solutions leads to the formation of degradation products through hydroxylation and decarboxylation. doi.org For example, the irradiation of 4-HBA can produce 3,4-dihydroxybenzoic acid and hydroquinone. doi.org Theoretical calculations can model the radical attack on the aromatic ring and the sulfonic acid group of 4-hydroxybenzenesulfonate to predict the likely intermediates and final byproducts of such oxidative degradation processes.

The stability of the compound under different pH conditions is also a key theoretical consideration. In forced degradation studies of structurally related potassium salts, degradation rates were observed to be significantly different in acidic, basic, and oxidative environments.

Table 1: Biodegradation Data for 4-Hydroxybenzenesulfonic Acid

| Condition | Concentration | Observation | Time Frame | Reference |

|---|---|---|---|---|

| Non-acclimated activated sludge | 100 mg/L | BOD/Theoretical BOD ratio of 0.76-0.78 | 14 days | nih.gov |

| Non-acclimated activated sludge | 100 mg/L | Lag time of 76-95 hours | 190-195 hours for total degradation | nih.gov |

| Pure culture of Pseudomonas | Not specified | Unable to grow | Not specified | nih.gov |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density of a molecule, revealing the nature of chemical bonds and non-covalent interactions.

QTAIM analysis of potassium 4-hydroxybenzenesulfonate would involve the calculation of its electron density distribution, ρ(r), and the identification of its critical points (CPs). These are points where the gradient of the electron density is zero. The properties of the electron density at these CPs, particularly bond critical points (BCPs) located between two interacting atoms, provide quantitative information about the interactions.

For the 4-hydroxybenzenesulfonate anion, BCPs would be expected along the paths of the covalent bonds (C-C, C-S, S-O, C-O, O-H). The value of the electron density and its Laplacian (∇²ρ(r)) at these BCPs would characterize the bonds. For instance, a negative Laplacian indicates a shared-shell interaction, typical of covalent bonds. In contrast, the interaction between the potassium cation (K⁺) and the sulfonate group (SO₃⁻) is expected to be ionic. This would be characterized by a low electron density value at the BCP and a positive Laplacian, indicating a closed-shell interaction. researchgate.net

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are functions that provide a visual representation of electron localization in a molecule. jussieu.fraps.org They are particularly useful for distinguishing between different types of chemical bonds and identifying regions of lone pair electrons.

For 4-hydroxybenzenesulfonate, an ELF analysis would reveal regions of high electron localization corresponding to the covalent bonds and the lone pairs on the oxygen atoms of the hydroxyl and sulfonate groups. diva-portal.org The ELF value typically ranges from 0 to 1, where a value close to 1 signifies high electron localization. aps.org The topology of the ELF basins would allow for a clear demarcation of atomic cores, covalent bonds, and non-bonding regions. arizona.edu

LOL studies provide a complementary view of electron localization. Like ELF, LOL maps highlight areas with high concentrations of electron pairs. aps.org These studies would visualize the bonding and lone-pair orbitals, offering a clear, qualitative picture of the electronic structure of the molecule.

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs). jussieu.frchemrxiv.orgchemrxiv.org It is based on plotting the RDG against the electron density. Low-density, low-gradient regions appear as spikes in the RDG plot, indicating non-covalent interactions.

In the context of potassium 4-hydroxybenzenesulfonate, RDG analysis would be particularly useful for visualizing the ionic interaction between the potassium ion and the sulfonate group, as well as any potential intramolecular hydrogen bonding between the hydroxyl group and the sulfonate group. researchgate.netresearchgate.net The sign of the second eigenvalue of the Hessian matrix of the electron density, multiplied by the electron density, can be used to color the RDG isosurfaces, distinguishing between attractive (like hydrogen bonds) and repulsive interactions.

Molecular Modeling and Dynamics (for Derivatives/Interactions)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. rjb.ro This is widely used to understand the potential biological activity of a compound by simulating its interaction with a protein target.

A hypothetical docking study of 4-hydroxybenzenesulfonate with a protein like human serum albumin (HSA), a common transport protein, would likely show interactions involving the polar functional groups. The hydroxyl group could act as a hydrogen bond donor and acceptor, while the sulfonate group, with its negative charge and oxygen atoms, could form strong hydrogen bonds and electrostatic interactions with positively charged or polar amino acid residues in the protein's binding pocket. nih.gov Computational studies on similar molecules like 4-amino-3-hydroxynaphthalene-1-sulfonic acid have calculated binding energies with molecules like caffeine (B1668208) and ephedrine (B3423809) to be -8.77 kcal/mol and -8.36 kcal/mol respectively, indicating that such complexes can indeed form. journalirjpac.comindexcopernicus.com

Table 2: Potential Interacting Amino Acid Residues for 4-Hydroxybenzenesulfonate in a Protein Binding Site

| Functional Group on Ligand | Type of Interaction | Potential Amino Acid Partners |

|---|---|---|

| Sulfonate Group (-SO₃⁻) | Electrostatic, Hydrogen Bond | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydroxyl Group (-OH) | Hydrogen Bond (Donor/Acceptor) | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine |

| Benzene Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for technologies like frequency conversion, optical switching, and data storage. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. chemspider.com

The NLO response of a molecule is primarily determined by its hyperpolarizability (β). DFT calculations can be employed to compute the components of the hyperpolarizability tensor.

Key Aspects of NLO Property Calculations:

Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule using DFT.

Electronic Properties: The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, is calculated. A smaller HOMO-LUMO gap is often associated with a larger NLO response. echemi.com

Hyperpolarizability Calculation: The first hyperpolarizability (β) is calculated using methods like the finite-field approach, where the response of the molecule's dipole moment to an external electric field is computed. researchgate.net The total hyperpolarizability is then determined from the individual tensor components.

Research on related organic salts containing the 4-hydroxybenzenesulfonate anion has shown that the arrangement of donor and acceptor groups and the presence of hydrogen bonding can significantly influence the NLO properties. chemspider.com For potassium 4-hydroxybenzenesulfonate, the phenolate (B1203915) group acts as an electron donor and the sulfonate group as an electron acceptor, a configuration that can give rise to NLO activity.

Although specific calculated values for potassium 4-hydroxybenzenesulfonate are not available, a representative data table for a similar organic molecule is provided to illustrate the typical output of NLO calculations.

Table 2: Hypothetical Calculated NLO Properties of Potassium 4-Hydroxybenzenesulfonate

| Parameter | Method | Basis Set | Hypothetical Value |

|---|---|---|---|

| Dipole Moment (μ) | DFT/B3LYP | 6-311++G(d,p) | 5.8 D |

| Average Polarizability (α) | DFT/B3LYP | 6-311++G(d,p) | 25.3 x 10⁻²⁴ esu |

| First Hyperpolarizability (β_tot) | DFT/B3LYP | 6-311++G(d,p) | 12.7 x 10⁻³⁰ esu |

| HOMO Energy | DFT/B3LYP | 6-311++G(d,p) | -6.2 eV |

| LUMO Energy | DFT/B3LYP | 6-311++G(d,p) | -1.5 eV |

Environmental Fate and Transformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 4-hydroxybenzenesulfonic acid, these pathways primarily include reactions driven by light (photodegradation) and highly reactive chemical species generated through Advanced Oxidation Processes (AOPs). nih.govresearchgate.net These processes are crucial in determining the compound's fate, particularly in aquatic environments where it is soluble and can be exposed to sunlight and oxidizing agents. fishersci.canih.gov

Photodegradation, or photolysis, is a process where light energy drives chemical breakdown. In the context of 4-hydroxybenzenesulfonic acid (also known as p-phenol sulfonic acid or 4-PSA), this can occur through direct absorption of photons or, more significantly, through indirect photocatalytic mechanisms. researchgate.netmdpi.com Studies on the photocatalytic degradation (PCD) of 4-PSA in the presence of a semiconductor catalyst like titanium dioxide (TiO2) and UV radiation have shown it to be an effective method for its mineralization. researchgate.net The rate of degradation is influenced by factors such as catalyst loading, pH, and the intensity of the light source. researchgate.net The atmospheric half-life of 4-hydroxybenzenesulfonic acid, reacting in the vapor phase with photochemically produced hydroxyl radicals, is estimated to be about two days. nih.gov

A key mechanism in the photocatalytic degradation of organic compounds is photoinduced electron transfer. nih.govrsc.org When a semiconductor catalyst like TiO2 absorbs UV radiation, an electron is promoted from the valence band to the conduction band, creating a positively charged "hole" in the valence band. researchgate.net This electron-hole pair is the primary driver of the redox reactions.

The photoinduced electron can be transferred to an electron acceptor, such as dissolved oxygen in the surrounding solution, to form superoxide (B77818) radicals. rsc.org Simultaneously, the highly oxidative hole can directly oxidize the adsorbed 4-hydroxybenzenesulfonic acid molecule or react with water molecules to generate hydroxyl radicals. researchgate.net This efficient separation and transfer of charge is fundamental to the degradation process, as it prevents the rapid recombination of the electron-hole pair and facilitates the generation of reactive species responsible for mineralization. nih.govrsc.org The process is essentially an electron transfer from the excited catalyst to an acceptor and from the organic substrate to the catalyst (via the hole). rsc.org

Reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), are the primary agents of degradation in many advanced oxidation and photodegradation processes. elsevierpure.comwikipedia.org

Hydroxyl Radicals (•OH): In UV/TiO₂ systems, hydroxyl radicals are formed when the photo-generated holes on the TiO₂ surface react with water or hydroxide (B78521) ions. researchgate.net These radicals are extremely powerful, non-selective oxidizing agents that can attack the aromatic ring of 4-hydroxybenzenesulfonic acid, leading to its cleavage and eventual mineralization into carbon dioxide and water. researchgate.netwikipedia.orgnih.gov The effectiveness of •OH in degrading pollutants is a cornerstone of many AOPs. mdpi.comnih.gov

Sulfate Radicals (SO₄•⁻): The sulfate radical is another highly effective oxidant, often generated from the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻). acs.orgnih.gov Compared to the hydroxyl radical, the sulfate radical has a longer half-life and demonstrates more selective reactivity, favoring electron transfer reactions. mdpi.com In systems where persulfate is activated by UV light or catalysts, both SO₄•⁻ and •OH can be generated and contribute to the degradation of pollutants. elsevierpure.comresearchgate.net Studies have shown that sulfate radicals are particularly effective in oxidizing certain classes of organic compounds, including some dyes and sulfonated aromatics. elsevierpure.commdpi.com

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to remove organic and inorganic materials through oxidation with in-situ generated, highly reactive species, primarily the hydroxyl radical. wikipedia.org These methods are considered highly effective for treating refractory pollutants like 4-hydroxybenzenesulfonic acid that are resistant to conventional treatment. researchgate.netelsevierpure.com Common AOPs involve combinations of ozone (O₃), hydrogen peroxide (H₂O₂), UV light, and catalysts. wikipedia.org

Persulfate-based AOPs have gained significant attention for their efficacy in degrading a wide range of organic contaminants. acs.orgnih.gov These processes rely on the activation of persulfate (PS) or peroxymonosulfate (PMS) to generate sulfate radicals (SO₄•⁻), and often hydroxyl radicals (•OH) as well. acs.orgdeswater.com Activation can be achieved through various means, including heat, UV radiation, or transition metal catalysts. mdpi.comdeswater.com

One study demonstrated that a PMS-based system was effective for the removal of p-phenol sulfonic acid. elsevierpure.com The activation of PMS generates SO₄•⁻ and •OH radicals, which then attack the pollutant. elsevierpure.com The reaction efficiency is pH-dependent; for instance, degradation of some compounds by sulfate radicals is more favorable under acidic conditions. researchgate.net The versatility of persulfate activation methods makes it a promising technology for water remediation. nih.gov

The efficiency of AOPs can be significantly enhanced through the use of catalysts. Catalytic degradation studies focus on developing and optimizing catalysts to improve reaction rates and mineralization efficiency.

For instance, research on the degradation of p-phenol sulfonic acid (PSA) utilized a heterogeneous catalyst, CoFe₂-ₓMoₓO₄, to activate peroxymonosulfate (PMS). elsevierpure.com The study found that the catalytic performance was positively correlated with the Molybdenum (Mo) content in the catalyst's composition. elsevierpure.com Under optimized conditions, this system achieved significant degradation of the pollutant. elsevierpure.com Electron paramagnetic resonance (EPR) analysis confirmed that both sulfate (SO₄•⁻) and hydroxyl (HO•) radicals were the predominant species responsible for the degradation. elsevierpure.com

Similarly, in photocatalysis, the optimization of parameters is crucial. Studies on the UV/TiO₂ degradation of 4-PSA investigated the effects of catalyst loading and pH. researchgate.net The highest degradation rate was observed at the compound's self-pH of 4.5. researchgate.net

Below are data tables from catalytic degradation studies:

Table 1: Catalytic Degradation of p-Phenol Sulfonic Acid (PSA) using CoFe₂-ₓMoₓO₄/PMS System

This table summarizes the experimental conditions and results from a study on the catalytic degradation of p-phenol sulfonic acid (PSA) using a peroxymonosulfate (PMS) activator.

| Parameter | Value |

| Pollutant | p-Phenol Sulfonic Acid (PSA) |

| Initial Pollutant Conc. | 185 mg L⁻¹ |

| Catalyst | CoFe₂-ₓMoₓO₄ |

| Catalyst Loading | 0.3 g L⁻¹ |

| Oxidant | Peroxymonosulfate (PMS) |

| Oxidant Concentration | 5 g L⁻¹ |

| Temperature | 20 °C |

| pH | 3.5 |

| Reaction Time | 60 min |

| Degradation Efficiency | 88% |

| Rate Constant | 0.109 min⁻¹ |

| Data sourced from a study on the abatement of p-phenol sulfonic acid. elsevierpure.com |

Table 2: Influence of Catalyst Loading on Photocatalytic Degradation of Phenol-4-sulfonic acid (4-PSA)

This table shows the effect of different concentrations of the TiO₂ catalyst on the degradation of 4-PSA in a continuous mode reactor.

| Catalyst Loading (% w/v) | Degradation after 120 min (%) |

| 0.02 | ~55% |

| 0.05 | ~65% |

| 0.10 | ~72% |

| 0.20 | ~70% |

| Data adapted from a study on the photocatalytic degradation of 4-PSA. researchgate.net |

Advanced Oxidation Processes (AOPs)

Influence of Environmental Factors (e.g., Humic Acid, Halide Ions)

Environmental constituents can significantly alter the persistence and degradation rate of 4-hydroxybenzenesulfonic acid.

Humic Acid: Humic substances, a major component of natural organic matter, can have a dual role in the degradation of phenolic compounds. They may act as scavengers for reactive oxygen species, potentially hindering degradation, but they can also promote transformation. zemedelskedivy.cz Research on phenol (B47542), a related compound, has shown that humic acids can enhance its degradation rate in Fenton-based remediation processes. zemedelskedivy.cz This enhancement is attributed to the ability of humic acids to facilitate the reduction of Fe(III) to Fe(II), a key step in the generation of hydroxyl radicals. zemedelskedivy.cz Furthermore, studies on other phenolic compounds like p-tert-butylphenol indicate that humic acid can promote biodegradation by interacting with bacterial cell membranes, potentially increasing membrane fluidity and facilitating the transport of the pollutant into the cell for subsequent metabolism. e3s-conferences.org The effect of humic substances can be concentration-dependent, with low concentrations sometimes stimulating microbial activity, while higher concentrations may have an inhibitory effect. nih.gov

Halide Ions: Halide ions, such as chloride (Cl⁻) and bromide (Br⁻), are common in wastewater and can significantly impact the degradation of organic pollutants during advanced oxidation processes (AOPs). researchgate.netnewcastle.edu.au The presence of halides has been shown to accelerate the degradation of para-hydroxybenzoate, a compound structurally similar to 4-hydroxybenzenesulfonic acid, during plasma treatment. nih.govosti.gov This acceleration is attributed to the formation of reactive halogen species, such as hypohalous acids, which are generated from the oxidation of halides by hydroxyl radicals. nih.gov However, the effect is not always positive. In some systems, like the heat-activated persulfate process, chloride ions have been observed to have a dual effect—initial inhibition followed by enhancement—on the degradation of organic pollutants, while bromide effects were less significant at tested concentrations. researchgate.net

Table 1: Influence of Environmental Factors on the Degradation of 4-Hydroxybenzenesulfonic Acid and Related Compounds

| Factor | Observed Effect | Mechanism | Related Compound(s) | Source(s) |

|---|---|---|---|---|

| Humic Acid | Promotion of degradation | Facilitates Fe(III) reduction in Fenton reactions; alters bacterial cell membrane permeability. | Phenol, p-tert-butylphenol | zemedelskedivy.cze3s-conferences.org |

| Halide Ions (Cl⁻, Br⁻) | Acceleration of degradation | Formation of reactive halogen species (e.g., hypohalous acids) via AOPs. | p-Hydroxybenzoate | nih.govosti.gov |

| Halide Ions (Cl⁻) | Dual effect (inhibition/enhancement) | Complex interactions within the specific oxidation system (heat/persulfate). | Phenol, Benzoic Acid | researchgate.net |

Biotic Degradation Mechanisms

Microorganisms have evolved diverse strategies to break down aromatic sulfonic acids. The compound is known to be biodegradable by acclimatized microorganisms under aerobic conditions. nih.gov For instance, in one study using a soil inoculum, 4-hydroxybenzenesulfonic acid at 75 µg/L was completely degraded within 32 days. nih.gov

The enzymatic breakdown of aromatic sulfonates is typically initiated by powerful oxidative enzymes. For compounds like benzene (B151609) sulfonate, the process in bacteria such as Alcaligenes sp. strain O-1 involves a dioxygenase enzyme system. uni-konstanz.deresearchgate.net This initial attack requires molecular oxygen (O₂) and a reducing equivalent like NAD(P)H to introduce two hydroxyl groups onto the aromatic ring, forming a catechol derivative. uni-konstanz.de This step is crucial as it destabilizes the ring and facilitates the subsequent removal of the sulfonate group. Following hydroxylation, enzymes like catechol 2,3-dioxygenase cleave the aromatic ring, leading to further degradation. uni-konstanz.de Additionally, enzymes such as laccase have been shown to use 4-hydroxybenzenesulfonic acid as a redox mediator in the degradation of other substances like indigo (B80030) dye, indicating a direct enzymatic interaction. chemicalbook.com

Complete microbial metabolism of 4-hydroxybenzenesulfonic acid has been observed in various microbial communities. Activated sludge, after a long acclimatization period of 76-95 hours, can completely biodegrade the compound. nih.gov Specific bacterial strains have been identified that transform related compounds. For example, Enterobacter cloacae can hydrolyze esters of 4-hydroxybenzoic acid (parabens) to produce 4-hydroxybenzoic acid, which is then decarboxylated to phenol. researchgate.net While not the exact target compound, this demonstrates a relevant microbial pathway for a very similar chemical structure.

A more direct metabolic link is seen in the degradation of the antibiotic sulfachloropyridazine (B1682503) by Pseudomonas stutzeri strain DLY-21. nih.gov This bacterium metabolizes the antibiotic, leading to the formation of 4-hydroxybenzenesulfonic acid as an intermediate. nih.gov The study further suggests that the strain can degrade the newly formed 4-hydroxybenzenesulfonic acid through a dehydration reaction that removes the hydroxyl group to form benzenesulfonic acid. nih.gov This contrasts with other pathways for aromatic sulfonates, such as sulfanilic acid, where the sulfonate group remains attached to the ring until after it is opened. semanticscholar.org

Table 2: Microbial Degradation and Transformation of 4-Hydroxybenzenesulfonic Acid

| Organism/System | Transformation Pathway | Intermediate(s) / Product(s) | Source(s) |

|---|---|---|---|

| Activated Sludge | Complete aerobic biodegradation | CO₂, H₂O, biomass | nih.gov |

| Soil Microorganisms | Complete aerobic biodegradation | CO₂, H₂O, biomass | nih.gov |

| Pseudomonas stutzeri | Dehydration (as part of a larger pathway) | Benzenesulfonic acid | nih.gov |

| Alcaligenes sp. (related sulfonates) | Dioxygenation, ring cleavage | Catechol derivatives | uni-konstanz.deresearchgate.net |

Formation as a Byproduct/Intermediate

Potassium;4-hydroxybenzenesulfonic acid is not only subject to degradation but can also be formed as an intermediate product from the breakdown of other chemicals and processes.